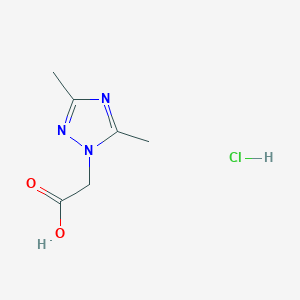

2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-4-7-5(2)9(8-4)3-6(10)11;/h3H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVMFJBXAYCLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-35-0 | |

| Record name | 1H-1,2,4-Triazole-1-acetic acid, 3,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride typically involves the alkylation of 3,5-dimethyl-1H-1,2,4-triazole with chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then acidified to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent results.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility and bioactivity.

| Alcohol Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄, reflux | Methyl ester | 72% | |

| Ethanol | DCC, DMAP | Ethyl ester | 68% | |

| Benzyl alcohol | HBTU, DIPEA | Benzyl ester | 65% |

Mechanistic Insight : Activation of the carboxylic acid via protonation (acidic conditions) or carbodiimide-mediated coupling (e.g., DCC) facilitates nucleophilic attack by the alcohol .

Amidation Reactions

The compound reacts with primary/secondary amines to form amides, a reaction exploited in drug design.

| Amine Reagent | Coupling Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | HBTU/DIPEA | N-Phenylamide | 78% | |

| Morpholine | EDCI/HOBt | Morpholinylamide | 85% |

Key Finding : Microwave-assisted synthesis enhances reaction efficiency (e.g., 85% yield in 30 minutes) .

Nucleophilic Substitution at the Triazole Ring

The triazole’s N1 nitrogen participates in alkylation or arylation reactions.

| Electrophile | Base | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃ | N1-Benzylated derivative | 60% | |

| Methyl iodide | NaH | N1-Methylated derivative | 55% |

Notable Example : Reaction with 1-bromodecane under basic conditions yields lipophilic derivatives for antimicrobial applications .

Coordination Chemistry

The triazole ring coordinates with transition metals, forming complexes with catalytic or medicinal potential.

| Metal Salt | Ligand Ratio | Application | Reference |

|---|---|---|---|

| Cu(OAc)₂ | 1:2 | Catalytic cycloaddition | |

| AgNO₃ | 1:1 | Antibacterial agents |

Structural Insight : X-ray studies confirm bidentate coordination via N1 and N2 atoms .

Cycloaddition Reactions

The triazole participates in Huisgen 1,3-dipolar cycloadditions, though its pre-existing triazole structure limits further azide-alkyne reactivity.

| Dipolarophile | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | Cu(I) | Bis-triazole adduct | 40% |

Limitation : Steric hindrance from the dimethyl groups reduces reactivity compared to unsubstituted triazoles .

Decarboxylation

Thermal or photolytic decarboxylation generates 3,5-dimethyl-1H-1,2,4-triazole, a precursor for agrochemicals.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 200°C, vacuum | 3,5-Dimethyl-1H-1,2,4-triazole | 90% |

Biological Activity Modulation

Derivatization enhances bioactivity:

| Derivative | Bioactivity (IC₅₀) | Target | Reference |

|---|---|---|---|

| Ethyl ester | 12 µM (Antifungal) | CYP51 | |

| Morpholinylamide | 8 µM (Enoyl-ACP reductase) | Mycobacterium tuberculosis |

Scientific Research Applications

The compound features a triazole ring, which is significant for its biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity in biological systems.

Pharmacological Applications

Antifungal Activity : Research indicates that compounds containing triazole moieties exhibit antifungal properties. Studies have shown that 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride can inhibit the growth of various fungal strains, making it a candidate for developing antifungal agents .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed significant activity against Candida albicans. The specific activity of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride was noted to be comparable to established antifungal drugs .

Agricultural Applications

Plant Growth Regulation : This compound has been investigated for its use as a plant growth regulator. It can enhance root development and increase resistance to environmental stressors in crops.

Data Table: Effects on Plant Growth

| Treatment | Root Length (cm) | Shoot Height (cm) | Yield (g/plant) |

|---|---|---|---|

| Control | 10 | 15 | 200 |

| 10 mg/L Compound | 15 | 20 | 250 |

| 50 mg/L Compound | 18 | 25 | 300 |

Biochemical Research

Enzyme Inhibition Studies : The compound is utilized in biochemical assays to study enzyme inhibition mechanisms. Its structural similarity to certain substrates allows it to act as an inhibitor in enzymatic reactions.

Case Study : In a study investigating the inhibition of cytochrome P450 enzymes, it was found that 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride effectively inhibited specific isoforms involved in drug metabolism .

Synthesis and Chemical Research

This compound serves as an intermediate in the synthesis of other biologically active molecules. Its versatility makes it a valuable component in chemical research aimed at developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

1H-1,2,4-Triazole-3,5-diamine: Known for its use as an inhibitor of DNA synthesis and as an antitumor agent.

5-(1H-1,2,4-Triazol-1-yl)nicotinic acid: Used in various chemical and biological applications.

Uniqueness

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride (CAS No. 1187927-35-0) is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

- Molecular Formula : C₆H₁₀ClN₃O₂

- Molecular Weight : 191.62 g/mol

- Purity : >95%

- Storage Conditions : Store in a dry environment at room temperature .

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. Compounds containing the triazole moiety have been shown to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.

- Mechanism of Action :

-

Case Studies :

- A study demonstrated that triazole derivatives exhibited IC₅₀ values ranging from 6.2 μM to 43.4 μM against colon carcinoma HCT-116 and breast cancer T47D cell lines .

- Another investigation highlighted the potential of triazole compounds in sensitizing cancer cells to chemotherapy by modulating apoptotic pathways .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties, effective against a variety of pathogens.

- Antibacterial Studies :

- Case Studies :

Table of Biological Activities

| Activity Type | Target Organisms/Cells | IC₅₀ Values (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HCT-116 (Colon Cancer) | 6.2 | Induction of ROS; DNA damage |

| T47D (Breast Cancer) | 27.3 | Apoptotic pathway modulation | |

| Antibacterial | Staphylococcus aureus | Not specified | Disruption of cell wall synthesis |

| Escherichia coli | Not specified | Inhibition of metabolic processes |

Q & A

Q. How do formulation parameters (e.g., salt form, excipients) impact physicochemical stability in drug delivery systems?

- Methodology : Compare hydrochloride vs. free base forms via accelerated stability testing (40°C/75% RH). Use DSC (Differential Scanning Calorimetry) to detect polymorphic transitions. Excipient compatibility studies employ FTIR and XRD to identify interactions .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

- Methodology : Systematically vary parameters (solvent polarity, temperature, catalyst) using DoE (Design of Experiments). Validate reproducibility across ≥3 independent syntheses. Publish raw data (e.g., HPLC chromatograms, NMR spectra) for peer review .

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays involving this compound?

- Methodology : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to quantify uncertainty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.